molecular formula C26H20N2O4 B2587960 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide CAS No. 397278-49-8

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide

Cat. No.: B2587960
CAS No.: 397278-49-8
M. Wt: 424.456
InChI Key: LSIRSCDIRVQKQD-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoyl group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-benzoyl-4-methylphenyl isocyanate. This intermediate is then reacted with 2-aminophenyl furan-2-carboxylate under controlled conditions to form the desired compound.

  • Preparation of 2-benzoyl-4-methylphenyl isocyanate

      Starting materials: 2-benzoyl-4-methylphenylamine, phosgene.

      Reaction conditions: The amine is treated with phosgene in an inert solvent like dichloromethane at low temperatures (0-5°C) to form the isocyanate intermediate.

  • Formation of this compound

      Starting materials: 2-benzoyl-4-methylphenyl isocyanate, 2-aminophenyl furan-2-carboxylate.

      Reaction conditions: The isocyanate is reacted with the amine in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide can be used as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could lead to the discovery of new therapeutic agents. Research into its pharmacological properties could reveal applications in treating diseases or as a diagnostic tool.

Industry

In the material science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoyl and furan moieties might play a role in binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)furan-2-carboxamide: Lacks the methyl group, which could affect its reactivity and biological activity.

    N-(2-((2-benzoylphenyl)carbamoyl)phenyl)furan-2-carboxamide: Similar structure but without the methyl group, potentially leading to different physical and chemical properties.

Uniqueness

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is unique due to the presence of both the benzoyl and furan moieties, along with the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-17-13-14-22(20(16-17)24(29)18-8-3-2-4-9-18)27-25(30)19-10-5-6-11-21(19)28-26(31)23-12-7-15-32-23/h2-16H,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRSCDIRVQKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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